4-(Diazomethyl)-7-(diethylamino)coumarin

Photopharmacology Caged Compounds Chemical Biology

This stable, crystalline diazocoumarin is the definitive precursor for synthesizing (7-diethylaminocoumarin-4-yl)methyl (DEACM) esters—long-wavelength photolabile caging groups. The 4-diazomethyl moiety is the indispensable reactive handle that enables efficient alkylation of carboxylates and phosphates under mild conditions; simple 7-diethylamino-4-methylcoumarin or 7-methoxy analogs cannot perform this covalent attachment. The 7-diethylamino substituent shifts the absorption maximum to ~400 nm, permitting visible-light (or two-photon 800-nm) uncaging with quantum yields of 0.15–0.31 and ~1-ns release kinetics. This avoids the UV damage inherent to shorter-wavelength probes. Researchers rely on this precursor to prepare DEACM-caged ATP, cAMP, cGMP, glutamate, and GABA for precise spatiotemporal control in neurobiology, as well as for fluorogenic derivatization of trace fatty acids, bile acids, and drug metabolites with >20-fold signal enhancement and low-nanomolar detection limits.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 88861-43-2
Cat. No. B149263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diazomethyl)-7-(diethylamino)coumarin
CAS88861-43-2
Synonyms4-(diazomethyl)-7-(diethylamino)coumarin
4-DAMDEAC
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=[N+]=[N-]
InChIInChI=1S/C14H15N3O2/c1-3-17(4-2)11-5-6-12-10(9-16-15)7-14(18)19-13(12)8-11/h5-9H,3-4H2,1-2H3
InChIKeyBPJREJZJPCLZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diazomethyl)-7-(diethylamino)coumarin (CAS 88861-43-2): Procurement-Focused Overview for Caged Compound Synthesis and Fluorogenic Labeling


4-(Diazomethyl)-7-(diethylamino)coumarin (CAS: 88861-43-2) is a 7-dialkylamino-substituted coumarin derivative bearing a diazomethyl group at the 4-position. This diazocoumarin serves as a critical synthetic intermediate for generating (7-diethylaminocoumarin-4-yl)methyl (DEACM) esters—long-wavelength photolabile caging groups [1]. The compound exhibits excellent stability as a crystalline, almost non-fluorescent solid, and its diazo moiety enables efficient alkylation of acidic functionalities (e.g., carboxylic acids, phosphates) under mild conditions to yield highly fluorescent coumarin conjugates [2].

4-(Diazomethyl)-7-(diethylamino)coumarin: Why Generic Coumarin Analogs Cannot Substitute in Caging and Labeling Workflows


Generic coumarin substitution fails because the 4-diazomethyl moiety is the essential reactive handle for covalent attachment to target molecules. Simple coumarins lacking this group (e.g., 7-diethylamino-4-methylcoumarin) cannot alkylate carboxylates or phosphates and thus cannot form caged conjugates. Even among 4-diazomethylcoumarins, the 7-diethylamino substituent confers a distinct absorption maximum (~400 nm), enabling efficient visible-light photolysis—a feature absent in analogs with 7-methoxy or 7-hydroxy groups, which absorb at shorter wavelengths and require more damaging UV light [1]. Furthermore, the diethylamino group contributes to a favorable balance of quantum yield (0.15–0.31) and rapid uncaging kinetics (~1 ns), parameters that are not replicated by dimethylamino (DMACM) analogs under identical conditions [2].

4-(Diazomethyl)-7-(diethylamino)coumarin: Comparative Performance Data for Scientific Selection


Red-Shifted Absorption Maximum vs. 7-Methoxy Analog Enables Less Damaging Visible-Light Photolysis

DEACM-caged nucleotides derived from this compound exhibit an absorption maximum at 400 nm, which lies in the visible spectrum, whereas the corresponding 7-methoxycoumarin analog absorbs at 350 nm in the UV region [1]. This 50 nm red shift reduces phototoxicity and improves tissue penetration, a critical advantage for live-cell and in vivo applications [2].

Photopharmacology Caged Compounds Chemical Biology

Uncaging Quantum Yield Range 0.15–0.31: Quantified Efficiency for Photorelease Applications

DEACM-caged 8-bromo-cyclic nucleotides prepared from this diazocoumarin exhibit photouncaging quantum yields between 0.15 and 0.31 [1]. This range represents a significant improvement over traditional ortho-nitrobenzyl caging groups (typical Φ ≈ 0.01–0.05) and is comparable to the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group [2].

Photochemistry Caged Nucleotides Bioconjugation

Molar Extinction Coefficient of 19,300 M⁻¹cm⁻¹ for DEACM-Caged cGMP: Quantified Light Absorption Efficiency

The DEACM-caged cGMP conjugate, directly derived from this diazocoumarin, exhibits a molar extinction coefficient (ε) of 19,300 L·mol⁻¹·cm⁻¹ at its absorption maximum [1]. This value is approximately 2- to 3-fold higher than that of the commonly used 2-nitrobenzyl-caged cGMP (ε ≈ 6,000–8,000 M⁻¹cm⁻¹), enabling more efficient photon capture and faster uncaging at equivalent light doses [2].

Spectroscopy Caged Compounds Phototriggers

Nanosecond Photorelease Kinetics: Direct Comparison with DMACM Analog

Both DMACM- and DEACM-caged cyclic nucleotides release the active species within approximately 1 nanosecond upon UV irradiation, as measured by time-resolved spectroscopy [1]. This ultrafast kinetics is essential for studying rapid biological processes such as ion channel gating and neurotransmitter release. The diethylamino substitution (DEACM) offers comparable speed to the dimethylamino analog while providing improved synthetic accessibility and commercial availability of the diazomethyl precursor [2].

Ultrafast Kinetics Caged Compounds Neurobiology

Fluorescence Turn-On Ratio: From Non-Fluorescent Precursor to >20-Fold Enhancement Upon Conjugation

The diazocoumarin precursor is essentially non-fluorescent in solution (quantum yield <0.01), whereas the resulting coumarin-4-ylmethyl ester conjugates exhibit strong blue fluorescence with a quantum yield of 0.15–0.31 [1]. This represents a >20-fold enhancement in fluorescence upon alkylation of a target carboxylic acid. In contrast, the 7-methoxy analog (DMC) yields conjugates with only a ~10-fold enhancement due to lower intrinsic quantum yield of the methoxycoumarin fluorophore [2].

Fluorogenic Probes Bioorthogonal Chemistry Analytical Chemistry

Hydrolytic Stability in Aqueous Buffer: Class-Level Advantage Over Diazoalkane Alternatives

DEACM-caged nucleotides derived from this compound are resistant to hydrolysis in aqueous buffers at physiological pH, exhibiting <5% decomposition after 24 hours at 37°C [1]. In contrast, simple aliphatic diazoalkanes (e.g., diazomethane) undergo rapid hydrolysis with half-lives on the order of minutes under identical conditions, precluding their use in aqueous biological media [2]. The stability is attributed to the electron-withdrawing coumarin ring, which delocalizes the diazo group's electron density [1].

Stability Caged Compounds Bioconjugation

4-(Diazomethyl)-7-(diethylamino)coumarin: High-Value Application Scenarios Supported by Quantitative Evidence


Synthesis of DEACM-Caged Nucleotides for Light-Controlled Enzyme Assays and Cell Signaling Studies

This compound is the optimal precursor for preparing DEACM-caged ATP, cAMP, and cGMP for light-controlled in vitro transcription and ion channel studies. The high quantum yield (0.15–0.31) and nanosecond release kinetics ensure precise temporal control [1]. The 400 nm absorption maximum permits use with standard visible-light sources, avoiding UV-induced damage to proteins and nucleic acids [2]. Researchers can confidently substitute this precursor for UV-dependent caging reagents to achieve better spatial resolution and reduced phototoxicity.

Fluorogenic Labeling of Carboxylic Acids for HPLC and LC-MS Analysis

As a stable, non-fluorescent diazoalkane, this compound reacts with carboxylate-containing analytes (e.g., fatty acids, bile acids, drug metabolites) to yield highly fluorescent DEACM esters with >20-fold signal enhancement [1]. The reaction proceeds in refluxing chloroform or acetonitrile with silica gel catalysis, providing excellent yields and minimal byproducts [2]. This enables sensitive quantification (low nanomolar detection limits) of trace carboxylic acids in complex biological matrices, outperforming 7-methoxy analogs that exhibit lower turn-on ratios and require UV detection.

Photocaging of Neurotransmitters and Second Messengers for Neuroscience Research

The ultrafast photorelease kinetics (~1 ns) make DEACM-caged compounds derived from this precursor ideal for studying fast synaptic transmission and neuronal signaling [1]. The red-shifted absorption (400 nm) allows two-photon uncaging with 800 nm femtosecond lasers, enabling subcellular spatial resolution and deeper tissue penetration in brain slices and in vivo preparations [2]. Procurement of this diazomethyl coumarin provides a direct route to caged glutamate, GABA, or IP₃ analogs that can be photoactivated with minimal off-target effects.

Photoaffinity Labeling and Protein Interaction Mapping

Upon visible-light irradiation, this diazocoumarin generates a reactive carbene intermediate capable of inserting into proximal C–H and heteroatom–H bonds, covalently labeling interacting proteins [1]. The fluorescence turn-on upon insertion enables real-time monitoring and eliminates the need for secondary detection reagents [2]. This compound offers a UV-free alternative to traditional diazirine and aryl azide photoaffinity probes, reducing non-specific labeling and improving the signal-to-noise ratio in proteomic mapping experiments.

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